1-(3-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The compound features a methoxy-substituted phenyl group and a pyrazolo[1,5-a]pyrimidine moiety linked through a urea functional group. This structural combination potentially enhances its pharmacological profile.
This compound can be classified under the broader category of heterocyclic compounds, specifically those containing both nitrogen and carbon in their ring structures. Pyrazolo[1,5-a]pyrimidines have been extensively studied for their ability to act as inhibitors in various biological pathways, making them significant in medicinal chemistry. The synthesis of such compounds often involves multi-step organic reactions that utilize various reagents and conditions to achieve the desired molecular architecture .
The synthesis of 1-(3-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves several key steps:
The molecular structure of 1-(3-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea can be represented as follows:
The compound's three-dimensional structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to confirm its conformation and interactions .
The chemical reactivity of 1-(3-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea may include:
These reactions are crucial for modifying the compound for enhanced biological activity or for synthesizing derivatives with varied functionalities .
The mechanism of action for compounds like 1-(3-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea often involves interaction with specific biological targets such as enzymes or receptors.
Experimental data from biological assays would provide insight into its efficacy against specific targets .
Key physical and chemical properties include:
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to confirm these properties .
1-(3-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has potential applications in:
Research continues to explore its full potential across these fields .
Pyrazolo[1,5-a]pyrimidine represents a privileged bicyclic heterocyclic scaffold in medicinal chemistry, characterized by a fused five-membered pyrazole ring and six-membered pyrimidine ring. This architecture provides exceptional versatility for structural modifications, enabling fine-tuning of physicochemical properties and biological activities. The scaffold's significance is underscored by its presence in compounds targeting diverse therapeutic areas, particularly kinase-mediated pathologies. Its planar structure facilitates deep penetration into the hydrophobic cleft of kinase ATP-binding sites, while nitrogen atoms at key positions (N1 and N5) serve as hydrogen bond acceptors or donors, enabling critical interactions with conserved catalytic residues [2] [4].
Structural analyses reveal that pyrazolo[1,5-a]pyrimidine derivatives exhibit remarkable binding adaptability. Position C3 readily accommodates aryl or heteroaryl groups that occupy specificity pockets within kinase domains, while position C7 is frequently derivatized with solubilizing groups (e.g., morpholine, methoxyethyl) to enhance physicochemical properties and selectivity profiles. For instance, substitution at C7 with morpholine creates a "morpholine-pyrimidine" bioisosteric system that mimics the adenine–ATP interaction, forming hydrogen bonds with hinge region residues like Val-828 in PI3Kδ. This specific interaction pattern drives high kinase selectivity, as demonstrated by CPL302253, a pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitor exhibiting 2.8 nM IC50 and >500-fold selectivity over other PI3K isoforms [4]. The scaffold's synthetic tractability further enhances its utility, enabling efficient derivatization via Suzuki coupling, Buchwald–Hartwig amination, or nucleophilic substitution reactions [2] [4].
Table 1: Therapeutic Applications of Pyrazolo[1,5-a]pyrimidine Derivatives
Structural Feature | Biological Target | Therapeutic Area | Key Compound |
---|---|---|---|
7-Morpholinyl | PI3Kδ | Asthma, COPD | CPL302253 |
2-Fluoro-7-(1-methoxyethyl) | MALT1 | Autoimmune disorders | WO2017081641 derivatives |
5-Indole substitution | Pan-PI3K | Oncology, inflammation | GDC-0941 analogs |
3-(4-Methoxyphenyl) | Undisclosed kinase | Inflammation | CID 44577754 |
Urea-functionalized pyrazolo[1,5-a]pyrimidine derivatives exemplify structure-based design strategies for achieving high-affinity kinase inhibition. The urea moiety (–NH–C(=O)–NH–) serves as a rigid, planar pharmacophore capable of forming multiple hydrogen bonds with kinase backbone atoms in the ATP-binding pocket. This bidentate hydrogen-bonding capability enables urea derivatives to bridge key residues in the hinge region and affinity pocket, significantly enhancing binding specificity. For example, in FGFR1 kinase complexes, urea-functionalized pyrido[2,3-d]pyrimidine inhibitors form three critical hydrogen bonds: (1) between a urea nitrogen and Ala564 amide carbonyl, (2) between urea carbonyl and Ala564 amide nitrogen, and (3) between methoxy oxygen and Asp641 amide nitrogen. This interaction network confers sub-25 nM potency against FGFR1/2 [7].
The structural geometry of 1-(3-methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea positions the 3-methoxyphenyl group within a hydrophobic specificity pocket, while the urea linker engages in hinge region hydrogen bonding. The meta-methoxy group on the phenyl ring enhances metabolic stability and membrane permeability compared to ortho- or para-substituted analogs, as evidenced by physicochemical profiling of related compounds. This substitution pattern minimizes oxidative dealkylation by cytochrome P450 enzymes while maintaining optimal logP values (typically 2.5–4.0) for cellular penetration [3] [5]. Quantum mechanical calculations indicate urea derivatives adopt a near-planar conformation when bound, maximizing surface contact with hydrophobic kinase subpockets and enabling additional van der Waals interactions with residues like Trp-760 in PI3Kδ or Lys-514 in FGFR1 [4] [7].
Table 2: Binding Parameters of Urea-Functionalized Kinase Inhibitors
Urea Derivative Structure | Kinase Target | Key Binding Interactions | Reported IC50/Kd |
---|---|---|---|
1-[2-(difluoromethyl)pyridin-4-yl]-3-[2-fluoro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]urea | MALT1 | Hydrogen bonds with hinge residues; hydrophobic packing | <100 nM [2] |
1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[2-(trifluoromethyl)pyridin-4-yl]urea | Undisclosed | Bidentate H-bonds with catalytic lysine; halogen bonding | Not specified [2] |
1-(5-cyanopyridin-3-yl)-3-[7-[(1S)-1-methoxyethyl]-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]urea | PI3Kδ | H-bond with Tyr-876; hydrophobic interaction with Trp-760 shelf | Low nanomolar [4] |
1-(3-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea | Designed for kinases | Expected: Dual H-bonds with hinge region; methoxyphenyl hydrophobic contact | Under investigation [3] [5] |
The methoxyphenyl moiety in 1-(3-methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea provides balanced electron distribution, reducing metabolic vulnerability while enhancing cell permeability. This aryl group occupies a region analogous to that targeted by 4-(4-ethylpiperazin-1-yl)aniline in advanced FGFR inhibitors, suggesting potential for solvent-front interactions that improve selectivity over kinases with smaller hydrophobic pockets. Molecular dynamics simulations of related compounds indicate that methoxy oxygen can form water-mediated hydrogen bonds with Asp-787 in PI3Kδ or equivalent residues in other kinases, adding stability to the bound complex [4] [5]. The conformational rigidity of the urea linker also reduces entropic penalty upon binding, contributing to favorable binding thermodynamics demonstrated by isothermal titration calorimetry studies of similar compounds [7].
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